(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(propylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS No.: 174365-18-5
Cat. No.: VC17332253
Molecular Formula: C18H28N6O4
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174365-18-5 |
|---|---|
| Molecular Formula | C18H28N6O4 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-[6-(cyclopentylamino)-8-(propylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C18H28N6O4/c1-2-7-19-18-23-12-15(22-10-5-3-4-6-10)20-9-21-16(12)24(18)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,2-8H2,1H3,(H,19,23)(H,20,21,22)/t11-,13-,14-,17-/m1/s1 |
| Standard InChI Key | JKBPIGWNJYTKKJ-LSCFUAHRSA-N |
| Isomeric SMILES | CCCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |
| Canonical SMILES | CCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)NC4CCCC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₈H₂₈N₆O₄ and a molecular weight of 392.5 g/mol . Its IUPAC name reflects its stereochemical complexity: (2R,3R,4S,5R)-2-[6-(cyclopentylamino)-8-(propylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol. The tetrahydrofuran ring adopts a rigid sugar-like conformation, while the purine base features dual amino substituents at the C6 (cyclopentylamino) and C8 (propylamino) positions .
Table 1: Key Identifiers and Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 174365-18-5 |
| PubChem CID | 10046039 |
| SMILES | CCCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |
| InChIKey | JKBPIGWNJYTKKJ-LSCFUAHRSA-N |
| XLogP3 | 1.2 (estimated) |
Comparative Analysis with Structural Analogs
The ethylamino variant (2R,3R,4S,5R)-2-(6-(cyclopentylamino)-8-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS 174365-17-4) shares a similar scaffold but exhibits a lower molecular weight (378.4 g/mol) due to the shorter ethyl side chain. This minor structural difference significantly impacts biological activity, as demonstrated in nucleoside transporter binding assays .
Synthesis and Structural Modifications
Stereochemical Control
The (2R,3R,4S,5R) configuration is critical for maintaining the compound's bioactive conformation. Chiral auxiliaries or enzymatic resolution methods are likely employed to ensure stereochemical fidelity during synthesis .
Pharmacological Properties and Mechanism of Action
Nucleoside Transporter Inhibition
This compound belongs to a class of equilibrative nucleoside transporter 1 (ENT1) inhibitors, competing with endogenous nucleosides for binding. In competitive assays using K562 leukemia cells, analogs with C8-propylamino substituents exhibited Ki values of 193 ± 0.51 nM, while cyclopentylamino derivatives showed improved affinity (Ki = 125 ± 0.29 nM) .
Table 2: Binding Affinities of Selected Analogs
| C6 Substituent | C8 Substituent | Ki (nM) |
|---|---|---|
| Cyclopentylamino | Propylamino | 193 ± 0.51 |
| Cyclopentylamino | Ethylamino | 24 ± 0.05 |
| H (NBMPR reference) | H | 0.70 ± 0.01 |
Structure-Activity Relationships (SAR)
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C8-Alkylamino Chain Length: Increasing chain length from ethyl (Ki = 24 nM) to propyl (Ki = 193 nM) reduces ENT1 affinity, suggesting steric hindrance limits binding .
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C6-Cycloalkyl Groups: Cyclopentylamino (Ki = 125 nM) outperforms larger cyclohexylamino (Ki = 400 nM), indicating optimal fit within the ENT1 hydrophobic pocket .
-
Hydroxymethyl Group: The tetrahydrofuran hydroxyls are essential for hydrogen bonding with transporter residues, as deoxygenated analogs lose activity .
Comparison with Clinical-Stage ENT1 Inhibitors
NBMPR (Reference Compound)
The prototype inhibitor NBMPR (Ki = 0.70 nM) surpasses the subject compound in potency but suffers from rapid metabolism and poor pharmacokinetics .
Dipyridamole
A non-selective ENT1/ENT2 inhibitor, dipyridamole has broader off-target effects (e.g., PDE inhibition), whereas the subject compound offers ENT1 selectivity .
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